molecular formula C11H10ClN3O2 B11867024 1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea CAS No. 381698-55-1

1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea

Cat. No.: B11867024
CAS No.: 381698-55-1
M. Wt: 251.67 g/mol
InChI Key: RXZBIUWYGZUPHO-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea is a synthetic urea derivative with the CAS Number 381698-55-1 and a molecular formula of C11H10ClN3O2 . This chemical compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of kinase inhibitors. Its molecular structure, which features a 3-chlorophenyl group linked to a 5-methylisoxazole group via a urea bridge, is a key pharmacophore in several biologically active molecules. The core value of this compound lies in its role as a building block and key impurity in the synthesis and analysis of more complex active pharmaceutical ingredients (APIs). Notably, this specific urea moiety is a critical structural component of Tivozanib, an oral VEGF receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma . Tivozanib works by inhibiting the phosphorylation of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3, thereby suppressing tumor angiogenesis and growth . Researchers utilize this compound in studies focused on understanding the structure-activity relationships (SAR) of such inhibitors and in the quality control of the final API. Furthermore, research into analogous compounds containing a 3-chlorophenyl group has demonstrated potential anticonvulsant and antidepressant activities in preclinical models, highlighting the broader therapeutic relevance of this chemical scaffold . For safe handling, please note the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

381698-55-1

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C11H10ClN3O2/c1-7-5-10(15-17-7)14-11(16)13-9-4-2-3-8(12)6-9/h2-6H,1H3,(H2,13,14,15,16)

InChI Key

RXZBIUWYGZUPHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea typically involves the reaction of 3-chloroaniline with 5-methylisoxazole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Urea Bond Reactivity

The urea functional group (-NH-CO-NH-) enables participation in hydrolysis, alkylation, and cyclization reactions.

Hydrolysis :
Under acidic or basic conditions, the urea bond undergoes cleavage to form 3-chloroaniline and 5-methylisoxazol-3-amine derivatives.

  • Conditions : 2M HCl (80°C, 6h) or 1M NaOH (reflux, 4h) .

  • Products :

    • 3-Chloroaniline (yield: 85–92%)

    • 5-Methylisoxazol-3-amine (yield: 78–84%)

Alkylation :
The NH groups react with alkyl halides (e.g., methyl iodide) in the presence of NaH:

  • Reaction :

    Urea+CH3INaH, DMFN-Methylated urea derivatives\text{Urea} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{N-Methylated urea derivatives}
  • Yield : 65–72% .

Isoxazole Ring Modifications

The 5-methylisoxazole moiety participates in electrophilic substitution and cycloaddition reactions.

Electrophilic Substitution :
Bromination occurs at the C4 position of the isoxazole ring under mild conditions:

  • Reagents : Br₂ (1.2 equiv), FeCl₃ (cat.), CH₂Cl₂ (0°C, 2h) .

  • Product : 4-Bromo-5-methylisoxazol-3-yl derivative (yield: 88%)

1,3-Dipolar Cycloaddition :
The isoxazole reacts with nitrile oxides to form bis-heterocyclic systems:

  • Conditions : Cu(OAc)₂ (5 mol%), CH₃CN (60°C, 12h) .

  • Product : Isoxazolo[5,4-d]isoxazole fused derivatives (yield: 74–81%).

Chlorophenyl Group Reactions

The 3-chlorophenyl substituent undergoes cross-coupling and halogen exchange reactions.

Suzuki Coupling :
The Cl atom is replaced by aryl/heteroaryl groups via palladium catalysis:

  • Catalyst : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DMF/H₂O (100°C, 8h) .

  • Scope :

    Entering GroupProduct Yield (%)
    Phenyl82
    4-Pyridyl75
    2-Thienyl68

Halogen Exchange :
Cl can be replaced by F using KF/Al₂O₃ under microwave irradiation:

  • Conditions : 150°C, 20 min, 300W .

  • Product : 3-Fluorophenyl analog (yield: 63%).

Stability Under Oxidative/Reductive Conditions

The compound shows moderate stability:

Oxidation :

  • Reagent : H₂O₂ (30%), AcOH (50°C, 3h).

  • Outcome : Degradation to sulfonic acid derivatives (confirmed by LC-MS) .

Reduction :

  • Reagent : H₂ (1 atm), Pd/C (10%), EtOH (rt, 6h).

  • Outcome : Chlorophenyl → Cyclohexyl conversion (yield: 58%) .

Biological Interaction-Driven Reactions

In enzymatic environments, the urea bond undergoes site-specific cleavage:

  • Enzyme : CYP3A4 (cytochrome P450).

  • Metabolites :

    • 3-Chloroaniline (major)

    • N-Oxide isoxazole derivative (minor) .

Scientific Research Applications

Pharmaceutical Development

1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea has been investigated for various therapeutic applications, particularly as a potential drug candidate targeting specific biological pathways.

Therapeutic Potential

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties, suggesting that this compound may also have potential in cancer therapy. The unique combination of the chlorophenyl and isoxazole groups is believed to enhance its efficacy against tumor cells.
  • Urease Inhibition : Urease inhibitors are critical in treating conditions like peptic ulcers and kidney stones. The structural similarity of this compound to known urease inhibitors positions it as a candidate for further exploration in this area .

Studies have focused on the interaction of this compound with various biological targets:

Mechanistic Studies

  • Nicotinic Acetylcholine Receptor Modulation : The compound has been evaluated for its effects on nicotinic acetylcholine receptors, which play a crucial role in neurotransmission. It may act as a positive allosteric modulator, enhancing receptor activity without directly activating them .

Case Studies and Research Findings

Several studies highlight the therapeutic potential and biological interactions of this compound:

  • Antitumor Studies : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines, suggesting its role as an antitumor agent. Further investigations are necessary to elucidate the underlying mechanisms.
  • Urease Inhibition : A series of experiments indicated that derivatives of this compound could effectively inhibit urease activity, which is vital for developing treatments for urease-related disorders .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and methylisoxazolyl groups may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound R1 Substituent Molecular Weight (g/mol) Key Features Reference
Target compound 3-Chlorophenyl ~265.7* Chlorine enhances lipophilicity -
PNU-120596 5-Chloro-2,4-dimethoxyphenyl 351.78 Methoxy groups improve solubility; potent α7 nAChR activation
1-(3-Methoxyphenyl)-3-(5-tert-butylisoxazol-3-yl)urea 3-Methoxyphenyl 303.35 Methoxy group increases polarity; tert-butyl enhances steric bulk
1-(3,4-Dichlorophenyl)-3-(thiazol-2-ylphenyl)urea (9g) 3,4-Dichlorophenyl 462.1 Dichloro substitution amplifies halogen bonding potential

*Calculated based on molecular formula (C₁₁H₁₁ClN₃O₂).

Key Observations :

  • Chlorine vs. Methoxy Groups : Chlorine increases lipophilicity, which may enhance membrane permeability, whereas methoxy groups improve aqueous solubility .

Heterocyclic Moieties

The choice of heterocycle impacts electronic properties and binding affinity:

Compound Heterocycle Molecular Weight (g/mol) Functional Implications Reference
Target compound 5-Methylisoxazole ~265.7 Isoxazole’s electron-deficient nature may favor π-π stacking -
9f () Thiazole-phenyl-piperazine 428.2 Thiazole’s sulfur atom enables hydrogen bonding; piperazine adds basicity
1-(3,5-Dimethylphenyl)-3-(3-chlorophenyl)urea None (aromatic only) 274.75 Lacks heterocycle; relies on van der Waals interactions

Key Observations :

  • Isoxazole vs. Thiazole : Isoxazole’s oxygen atom may engage in weaker hydrogen bonding compared to thiazole’s sulfur, but its smaller size reduces steric hindrance .

Key Observations :

  • Trifluoromethyl vs. Chlorine : The higher yield of 9e (83.4%) compared to 9f (77.7%) suggests that trifluoromethyl groups may stabilize intermediates during synthesis .
  • Halogen Content : Dichloro substitution (9g) marginally reduces yield, possibly due to increased steric hindrance .

Discussion and Implications

The target compound’s 3-chlorophenyl and 5-methylisoxazole groups balance lipophilicity and electronic properties, making it a candidate for receptor-targeted studies. However, compared to analogs like PNU-120596, which features methoxy groups for solubility and confirmed α7 nAChR activity , the target lacks documented pharmacological data. Structural modifications, such as introducing methoxy or piperazine groups (as in 9f), could optimize solubility and binding affinity.

Biological Activity

1-(3-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea is a synthetic compound with a unique structure that includes a urea moiety and a 5-methylisoxazole ring. Its molecular formula is C17H15ClN4O4S, and it has garnered attention for its potential biological activities in medicinal chemistry.

  • Molecular Weight : 364.84 g/mol
  • Appearance : White solid
  • Melting Point : 238-240 °C
  • Functional Groups : Chlorophenyl group and isoxazole moiety contribute to its biological profile.

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its potential as an antimicrobial and anticancer agent. The following sections detail specific activities, structure-activity relationships (SAR), and case studies.

Antimicrobial Activity

This compound has shown promise in inhibiting the growth of various bacterial strains. Research indicates that compounds with similar structural features often display significant antimicrobial properties due to the presence of halogen substituents, which enhance bioactivity.

Table 1: Antimicrobial Activity Comparison

Compound NameStructureBiological ActivityMIC (mg/mL)
This compoundStructureAntibacterial0.0195
Compound ASimilar urea linkageAntimicrobial0.025
Compound BContains isoxazole structureAntifungal0.0048

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 0.0195 mg/mL, indicating strong antibacterial properties .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of urea derivatives has revealed that modifications to the chlorophenyl and isoxazole groups can significantly affect biological activity. For instance, variations in substituents have been linked to enhanced selectivity and potency against specific targets, including CCR3 receptors .

The biological activity of this compound may involve multiple mechanisms:

  • Antagonism of Receptors : Similar compounds have been shown to act as antagonists at specific receptor sites, inhibiting unwanted cellular responses.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or proliferation, such as urease .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterExample ConditionsYield RangeReference
SolventDichloromethane, Ethanol34.9–79.0%
TemperatureReflux (~80°C)-
Catalyst/BaseTriethylamine (for HCl neutralization)-

Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR in DMSO-d6d_6 resolves aromatic protons (δ=6.0–8.9 ppm) and aliphatic groups (e.g., adamantyl δ=1.63–2.37 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS confirms molecular weight with <1 ppm error (e.g., [M+H]+^+ calculated: 276.1712; observed: 276.1721) .
  • Melting Point Analysis: Sharp melting ranges (e.g., 179–180°C) indicate purity .

Advanced: How does this compound modulate nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:
The compound (PNU-120596) acts as a positive allosteric modulator (PAM) of α7-nAChRs:

  • Experimental Models: Brain slice electrophysiology and oocyte voltage-clamp assays show enhanced choline-induced currents at physiological concentrations (10–100 μM) .
  • Mechanism: Binds to transmembrane domains, stabilizing the open-channel conformation and prolonging agonist efficacy .
  • Contradictions: Activity varies with receptor subtype (e.g., no effect on α3β4-nAChRs) .

Advanced: What structure-activity relationships (SAR) govern its bioactivity?

Methodological Answer:
Key SAR insights:

  • Chlorophenyl Group: Essential for α7-nAChR binding; removal reduces potency .
  • Isoxazole Ring: 5-Methyl substitution optimizes allosteric effects; bulkier groups (e.g., tert-butyl) may hinder receptor interaction .
  • Urea Linker: Critical for hydrogen bonding with receptor residues; methylation disrupts activity .

Q. Table 2: SAR Comparison of Analogues

Compound ModificationBioactivity (α7-nAChR)Reference
5-MethylisoxazoleHigh PAM activity
Adamantyl substituent (e.g., Compound 23)Anti-tuberculosis activity (IC50_{50} = 0.5 μM)
Thienopyrimidine substitution (SNS-314)Aurora kinase inhibition (IC50_{50} <10 nM)

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies arise from:

  • Assay Conditions: Physiological choline concentrations (10–100 μM) vs. higher pharmacological doses .
  • Receptor Subtype Specificity: α7 vs. non-α7 nAChRs .
  • Species Differences: Rat vs. human receptor isoforms.
    Resolution: Standardize assays using recombinant human α7-nAChRs and control choline levels .

Advanced: What are the physicochemical properties impacting its experimental use?

Methodological Answer:

  • Solubility: Limited aqueous solubility; use DMSO for stock solutions (e.g., 10 mM) .
  • Stability: Stable at −20°C for months; avoid light and moisture .
  • pKa: Predicted pKa ~12.68, favoring unionized form at physiological pH .

Advanced: How can crystallographic studies elucidate its binding mode?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize with α7-nAChR fragments (e.g., extracellular domain).
  • Parameters: Use synchrotron radiation (λ=1.0 Å), resolution <2.0 Å, and R-factor <0.068, as demonstrated for related ureas .

Advanced: What in vivo models are suitable for evaluating its therapeutic potential?

Methodological Answer:

  • Neuroprotection Models: Transgenic Alzheimer’s mice (e.g., APP/PS1) to assess cognitive enhancement via α7-nAChR modulation .
  • Dosage: 1–10 mg/kg intraperitoneal; monitor plasma stability and blood-brain barrier penetration .

Advanced: Does it exhibit synergistic effects with other neuromodulators?

Methodological Answer:

  • Morantel Synergy: Co-application with morantel enhances α3β2-nAChR currents by 300% in oocyte models .
  • Experimental Design: Use two-electrode voltage clamp in Xenopus oocytes with sequential agonist application .

Advanced: How do storage conditions impact its stability?

Methodological Answer:

  • Short-Term: Store at −20°C in desiccated, light-protected vials .
  • Long-Term: Lyophilize under argon for multi-year stability .
  • Decomposition Signs: Color change (white → tan) indicates oxidation; confirm via HPLC .

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